molecular formula C19H15N5O B6455281 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549041-24-7

2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455281
CAS No.: 2549041-24-7
M. Wt: 329.4 g/mol
InChI Key: WMNOZYSFNYMTMS-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that features a unique fusion of imidazo[1,2-b]pyridazine and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the quinoline moiety: This step involves the coupling of the imidazo[1,2-b]pyridazine core with quinoline derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Cyclopropyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their biological activity and used in various therapeutic applications.

    Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.

    Pyridazine derivatives: Investigated for their potential in treating cardiovascular and inflammatory diseases.

Uniqueness

2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of imidazo[1,2-b]pyridazine and quinoline moieties, which may confer distinct biological activities and therapeutic potential not observed in other similar compounds.

Properties

IUPAC Name

2-cyclopropyl-N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(22-15-5-1-4-14-13(15)3-2-10-20-14)16-8-9-18-21-17(12-6-7-12)11-24(18)23-16/h1-5,8-12H,6-7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNOZYSFNYMTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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